REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[SH:9].[OH-].[K+].Br[C:13]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:14]=1[C:15]([OH:17])=[O:16]>O.[Cu]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][C:13]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:14]=1[C:15]([OH:17])=[O:16] |f:1.2|
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Name
|
|
Quantity
|
9.9 mL
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)S
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Name
|
|
Quantity
|
18.24 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
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Name
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copper bronze
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Quantity
|
258 mg
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Type
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catalyst
|
Smiles
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[Cu]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
degassed for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
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Details
|
the mixture was filtered through a celite pad
|
Type
|
WASH
|
Details
|
washed with 2M NaOH
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
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Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven (50° C.)
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)SC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |